(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a combination of a benzo[d]thiazole moiety, a piperazine ring, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the piperazine ring: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the naphthalene group: The final step involves the reaction of the intermediate with a naphthalene derivative, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
- (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(benzyl)methanone
- (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(anthracen-1-yl)methanone
Uniqueness
The uniqueness of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-10-11-21-22(17(16)2)25-24(29-21)27-14-12-26(13-15-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-11H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMIMHBJQSMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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